molecular formula C17H15NO2 B14194907 Ethyl 2-methylbenzo[H]quinoline-3-carboxylate CAS No. 879895-04-2

Ethyl 2-methylbenzo[H]quinoline-3-carboxylate

Cat. No.: B14194907
CAS No.: 879895-04-2
M. Wt: 265.31 g/mol
InChI Key: CEMGOYHISPNABD-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzo[H]quinoline-3-carboxylate is a chemical compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylbenzo[H]quinoline-3-carboxylate can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . Another method involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by Rhodium (II) .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylbenzo[H]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various quinoline alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-methylbenzo[H]quinoline-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, which is crucial for its antimicrobial and antitumor activities . The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methylbenzo[H]quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

879895-04-2

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 2-methylbenzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C17H15NO2/c1-3-20-17(19)15-10-13-9-8-12-6-4-5-7-14(12)16(13)18-11(15)2/h4-10H,3H2,1-2H3

InChI Key

CEMGOYHISPNABD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC3=CC=CC=C32)C

Origin of Product

United States

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